chemical and physical properties of 2-(Pyrrolidin-1-yl)ethanol
chemical and physical properties of 2-(Pyrrolidin-1-yl)ethanol
Synonyms: N-(2-Hydroxyethyl)pyrrolidine; 1-Pyrrolidineethanol; Epolamine CAS Registry Number: 2955-88-6 Formula: C₆H₁₃NO
Executive Summary
2-(Pyrrolidin-1-yl)ethanol is a bifunctional heterocyclic compound featuring a tertiary amine within a pyrrolidine ring and a primary alcohol on an ethyl side chain. Commercially known as Epolamine , it serves as a critical intermediate in pharmaceutical synthesis and a specialized solubilizing agent. Its most notable application is in the formation of Diclofenac Epolamine , a salt formulation that significantly enhances the transdermal bioavailability of the NSAID diclofenac.[1][2]
This guide details the physicochemical properties, synthetic protocols, and reactivity profiles of 2-(Pyrrolidin-1-yl)ethanol, designed for researchers requiring high-purity synthesis and application data.
Physicochemical Characterization
The molecule exhibits amphiphilic character due to the lipophilic pyrrolidine ring and the hydrophilic hydroxyethyl tail. It acts as a monoacidic base, readily forming stable salts with organic acids.
Table 1: Key Physical Properties
| Property | Value | Context/Notes |
| Molecular Weight | 115.17 g/mol | |
| Physical State | Liquid | Colorless to light yellow; hygroscopic. |
| Boiling Point | 79–81 °C | @ 13 mmHg (approx. 180–182 °C @ 760 mmHg) |
| Density | 0.985 g/mL | @ 25 °C |
| Refractive Index ( | 1.4713 | |
| Flash Point | 56 °C (133 °F) | Closed Cup (Flammable Liquid) |
| Solubility | Miscible | Water, Ethanol, Ether, Benzene.[3][4][5] |
| Basicity | Tertiary Amine | Forms stable crystalline salts (e.g., with diclofenac). |
Structural Insight: The nitrogen atom in the pyrrolidine ring is sp³ hybridized with a lone pair available for protonation or metal coordination. The hydroxyl group allows for hydrogen bonding, contributing to its high water solubility and utility as a bidentate ligand in catalysis.
Synthetic Methodology
Two primary routes exist for synthesis: the industrial Ethoxylation Route (using ethylene oxide) and the laboratory-scale Alkylation Route (using 2-chloroethanol). The laboratory route is preferred for safety and ease of handling without pressurized equipment.
Protocol: Nucleophilic Substitution with 2-Chloroethanol
This protocol utilizes a classic S_N2 mechanism where pyrrolidine acts as the nucleophile displacing the chloride.
Reagents:
-
Pyrrolidine (Reagent Grade, >99%)
-
2-Chloroethanol[6]
-
Potassium Carbonate (
, anhydrous) or excess Pyrrolidine (as base scavenger) -
Solvent: Toluene or THF (optional, can be run neat)
Step-by-Step Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stirrer. Flush with nitrogen.[7]
-
Charging: Add Pyrrolidine (1.0 eq) and
(1.2 eq) to the flask. If using a solvent, add Toluene (5 volumes). -
Addition: Heat the mixture to 60°C. Dropwise add 2-Chloroethanol (1.1 eq) over 60 minutes. The reaction is exothermic; control temperature to maintain gentle reflux.
-
Reaction: Stir at reflux (approx. 85–90°C internal temp) for 4–6 hours.
-
Self-Validation: Monitor reaction progress via TLC (MeOH/DCM 1:9) or GC-MS. Disappearance of pyrrolidine indicates completion.
-
-
Workup: Cool to room temperature. Filter off the inorganic salts (
, excess ). -
Purification: Concentrate the filtrate under reduced pressure. Distill the crude oil under vacuum (13 mmHg, collection range 79–81°C) to obtain the pure product.
Visualization: Synthetic Pathways
The following diagram illustrates the mechanistic pathways for generating 2-(Pyrrolidin-1-yl)ethanol.
Figure 1: Synthetic pathways comparing the Ethylene Oxide ring-opening route (Industrial) and the 2-Chloroethanol substitution route (Laboratory).
Reactivity & Applications
The utility of 2-(Pyrrolidin-1-yl)ethanol stems from its bifunctionality. It can act as a base, a nucleophile, or a ligand.
A. Pharmaceutical Salt Formation (Diclofenac Epolamine)
The most significant commercial application is the formation of the epolamine salt of Diclofenac (Flector®).
-
Mechanism: The basic pyrrolidine nitrogen accepts a proton from the carboxylic acid of Diclofenac.
-
Benefit: The resulting salt is amphiphilic. The epolamine counter-ion disrupts the crystal lattice energy of diclofenac and acts as a surfactant, significantly increasing water solubility and permeability through the stratum corneum compared to the sodium or potassium salts.
B. Catalysis and Coordination Chemistry
The molecule serves as an N,O-bidentate ligand .
-
Organocatalysis: Used in base-catalyzed reactions where a bulky, polar amine is required.
-
Metal Complexes: Coordinates with Copper (Cu) and other transition metals to form complexes used in oxidative coupling reactions.
Visualization: Reactivity Profile
Figure 2: Reactivity flowchart demonstrating the diverse chemical transformations accessible via the Nitrogen and Oxygen centers.
Safety and Handling (SDS Summary)
Hazard Classification: Flammable Liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Flammability: Flash point is 56°C. Store in a flammables cabinet away from heat/sparks.
-
Corrosivity: As a strong organic base, it causes skin irritation. Prolonged exposure can cause burns.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work in a fume hood to avoid inhalation of vapors.
-
Storage: Hygroscopic. Store under nitrogen or argon in tightly sealed containers.
References
-
ChemicalBook. (2024). N-(2-Hydroxyethyl)pyrrolidine Properties and Safety. Retrieved from
-
Sigma-Aldrich. (2024). 1-(2-Hydroxyethyl)pyrrolidine Product Specification and SDS. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 75992, 2-(Pyrrolidin-1-yl)ethanol. Retrieved from
-
Gimbel, J., et al. (2011). "Effectiveness and safety of diclofenac epolamine topical patch 1.3% for the treatment of acute pain due to back strain." The Physician and Sportsmedicine. Retrieved from
-
Fini, A., et al. (2012). "Diclofenac Salts: Effect of the Counterions on the Permeation through Porcine Membrane." Pharmaceutics.[3][7][8] Retrieved from
Sources
- 1. What is the mechanism of Diclofenac Epolamine? [synapse.patsnap.com]
- 2. CAS 119623-66-4: Diclofenac epolamine | CymitQuimica [cymitquimica.com]
- 3. N-(2-Hydroxyethyl)pyrrolidine CAS#: 2955-88-6 [m.chemicalbook.com]
- 4. N-(2-Hydroxyethyl)pyrrolidine | 2955-88-6 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. N-(2-Hydroxyethyl)pyrrolidine synthesis - chemicalbook [chemicalbook.com]
- 7. guidechem.com [guidechem.com]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
